molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2748113
CAS No.: 403727-89-9
M. Wt: 379.48
InChI Key: VNKIFKVSLLTICO-UHFFFAOYSA-N
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Description

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine and sulfanylidene groups in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, often using 3-methylpiperidine as a nucleophile.

    Attachment of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine moiety may interact with neurotransmitter receptors, while the quinazolinone core could inhibit certain enzymes. The sulfanylidene group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: A piperidine alkaloid with anticancer properties.

    Matrine: Another piperidine alkaloid with antimicrobial and anticancer activities.

Uniqueness

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its quinazolinone core, piperidine moiety, and sulfanylidene group. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

CAS No.

403727-89-9

Molecular Formula

C21H21N3O2S

Molecular Weight

379.48

IUPAC Name

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27)

InChI Key

VNKIFKVSLLTICO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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